molecular formula C14H22N4O2 B581515 5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine CAS No. 1246471-35-1

5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine

Cat. No.: B581515
CAS No.: 1246471-35-1
M. Wt: 278.356
InChI Key: HYNIRPKNJWNMRB-UHFFFAOYSA-N
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Description

5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure. This compound is of interest due to its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of the Boc (tert-butoxycarbonyl) protecting group and the dimethylamino functionality adds to its versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine typically involves the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Boc Protection: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Dimethylamine, triethylamine, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)pyridine: Shares the dimethylamino functionality but lacks the Boc protecting group and the tetrahydropyrido[3,2-d]pyrimidine core.

    5-Boc-2-aminopyridine: Contains the Boc protecting group but lacks the dimethylamino functionality and the tetrahydropyrido[3,2-d]pyrimidine core.

Uniqueness

5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is unique due to the combination of its Boc protecting group, dimethylamino functionality, and the tetrahydropyrido[3,2-d]pyrimidine core. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Biological Activity

5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is a heterocyclic compound characterized by its unique pyrido[3,2-d]pyrimidine core structure. It features a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino functionality, which contribute to its versatility in synthetic and biological applications. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

  • Molecular Formula : C₁₄H₂₂N₄O₂
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 1246471-35-1
  • Appearance : Off-white powder
  • Storage Conditions : Room temperature in a dry environment

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrido[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving precursors such as 2-aminopyridine and suitable aldehydes or ketones.
  • Introduction of the Dimethylamino Group : This is accomplished via nucleophilic substitution using dimethylamine.
  • Boc Protection : The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

The biological activity of this compound has been explored through various studies focusing on its interactions with biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. In vitro assays have demonstrated that modifications to the compound can enhance its inhibitory potency against ACC .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial metabolic functions .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the effects of related pyrimidine compounds on cancer cell lines. Results indicated significant inhibition of cell proliferation and migration in vitro . Although specific data on this compound was not detailed in this study, the structural similarities suggest potential activity against cancer cells.
  • Antiviral Properties :
    • Research into nucleotide synthesis inhibitors has highlighted the potential for compounds like this compound to modulate immune responses against viral infections by targeting nucleotide biosynthesis pathways .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-(Dimethylamino)pyridineLacks Boc group; simpler structureModerate enzyme inhibition
5-Boc-2-aminopyridineContains Boc group; lacks dimethylamino functionalityLimited biological studies available

The unique combination of the Boc protecting group and the dimethylamino functionality in this compound distinguishes it from similar compounds and may enhance its reactivity and biological profile.

Properties

IUPAC Name

tert-butyl 2-(dimethylamino)-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-7-10-11(18)9-15-12(16-10)17(4)5/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNIRPKNJWNMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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